2-Benzyl-3-phenylquinoxaline
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Overview
Description
2-Benzyl-3-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with phenyl and benzyl substituents at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-phenylquinoxaline typically involves the condensation of o-phenylenediamine with benzyl and phenyl-substituted aldehydes or ketones. One common method includes the reaction of 2-phenylquinoxaline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Scientific Research Applications
2-Benzyl-3-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. These interactions make it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoxaline
- 3-Benzylquinoxaline
- 2-Benzyl-3-phenylquinoxaline
Uniqueness
This compound stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-benzyl-3-phenylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOGFPNPVOWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347840 |
Source
|
Record name | 2-Phenyl-3-benzylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10173-29-2 |
Source
|
Record name | 2-Phenyl-3-benzylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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